molecular formula C16H20N2O5 B6345330 3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264041-51-1

3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345330
CAS No.: 1264041-51-1
M. Wt: 320.34 g/mol
InChI Key: LGFXHVKUKBHDSL-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative characterized by a dihydro-1H-pyrazole core substituted with ethoxycarbonyl, carboxylic acid, and a 2-methoxy-5-methylphenyl group. Its molecular formula is C₁₆H₁₈N₂O₅ (MW: 306.31 g/mol) . The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (carboxylic acid, ethoxycarbonyl) groups confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science. Its structural complexity necessitates precise synthetic routes, often involving multi-component reactions or cyclization strategies .

Properties

IUPAC Name

5-ethoxycarbonyl-2-(2-methoxy-5-methylphenyl)-3-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-5-23-14(19)11-9-16(3,15(20)21)18(17-11)12-8-10(2)6-7-13(12)22-4/h6-8H,5,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFXHVKUKBHDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant data and case studies.

  • Molecular Formula : C16H20N2O5
  • Molecular Weight : 320.34 g/mol
  • IUPAC Name : 3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Ethoxycarbonyl Group : Reaction with ethyl chloroformate.
  • Aromatic Substitution : Introduction of the methoxy and methyl groups onto the phenyl ring.
  • Formation of the Pyrazole Ring : Condensation reactions leading to the formation of the pyrazole structure.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated effective inhibition against various bacterial strains, suggesting that 3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid may possess similar effects due to structural similarities .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's ability to modulate COX activity could position it as a potential therapeutic agent for inflammatory diseases .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. For example, several derivatives have shown efficacy against cancer cell lines by inhibiting key pathways involved in tumor growth and proliferation. The specific mechanism often involves targeting kinases such as BRAF(V600E) and EGFR, which are critical in various cancers . The potential of this compound as an anticancer agent warrants further investigation.

The biological activity of 3-(Ethoxycarbonyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is likely mediated through:

  • Enzyme Inhibition : Binding to and inhibiting enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interacting with cellular receptors that regulate growth and apoptosis in cancer cells.

Case Studies

  • Anti-inflammatory Study : A series of pyrazole derivatives were evaluated for their COX inhibition capabilities. Compounds similar to our target compound displayed significant inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .
  • Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that certain pyrazole derivatives induce apoptosis and inhibit cell proliferation effectively. The combination of these compounds with established chemotherapeutics showed enhanced efficacy .

Data Summary Table

PropertyValue
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Antimicrobial ActivityEffective against various strains
Anti-inflammatory ActivityCOX inhibition
Anticancer ActivityInhibits BRAF(V600E), EGFR

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Pyrazole Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-methoxy-5-methyl C₁₆H₁₈N₂O₅ 306.31 Ortho-methoxy and para-methyl groups; dual carboxylic acid/ethyl ester
3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid 4-methoxy C₁₅H₁₈N₂O₅ 306.31 Para-methoxy group; similar MW but differing substituent position
3-(Ethoxycarbonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid 3-(trifluoromethyl) C₁₅H₁₅F₃N₂O₄ 344.29 Strong electron-withdrawing CF₃ group; higher hydrophobicity
3-(Ethoxycarbonyl)-5-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 2-methyl C₁₅H₁₈N₂O₄ 290.31 Methyl substituent at ortho position; lacks methoxy group

Key Observations:

  • Substituent Position Effects : The target compound’s 2-methoxy-5-methylphenyl group introduces steric hindrance and polar interactions distinct from the 4-methoxy analog . Ortho-substitution may reduce solubility compared to para-substituted derivatives due to hindered hydrogen bonding .
  • Electronic Effects : The trifluoromethyl analog exhibits enhanced electron-withdrawing character, likely increasing acidity and altering reactivity compared to the target compound.
  • Functional Group Variations : Replacement of the carboxylic acid with ester groups (e.g., ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate ) reduces polarity and impacts bioavailability.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound 4-Methoxy Analog Trifluoromethyl Analog
Solubility Not reported Not reported Soluble in DMSO (10 mM)
Purity 95% Discontinued (Descatalogado) Research-grade (sample only)
Hydrogen Bonding Likely strong (carboxylic acid) Similar Weaker (CF₃ reduces H-bonding)
Stability Stable under standard conditions Similar Sensitive to hydrolysis

Notes:

  • The trifluoromethyl analog’s solubility in DMSO suggests utility in biological assays, whereas the target compound’s solubility profile remains uncharacterized.

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